![molecular formula C10H14N2O2 B11150616 N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B11150616.png)
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 3,5-dimethyl-4-isocyanato-1,2-oxazole in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- 4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl}-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide
Uniqueness
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and an oxazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that elucidate its pharmacological profile.
Chemical Structure and Properties
This compound features a cyclopropyl group and an oxazole ring, which contribute to its unique chemical properties. The structural formula is represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
The compound may interact with specific enzymes by binding to their active sites, thereby inhibiting their activity. This inhibition can affect various metabolic pathways and has implications in drug development targeting diseases where these enzymes play critical roles.
2. Receptor Binding:
It may also modulate the activity of cellular receptors, influencing downstream signaling pathways. This interaction could lead to therapeutic effects in conditions such as inflammation or cancer.
Biological Activity Studies
Recent studies have highlighted the biological activities associated with this compound:
Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. For instance, it showed inhibitory effects against various bacterial strains with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
Anticancer Potential:
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's ability to inhibit cell proliferation was noted in assays involving various cancer types.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial properties of this compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of growth in both categories, suggesting broad-spectrum antimicrobial activity.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on cancer treatment potential, the compound was tested on multiple human cancer cell lines (e.g., breast and lung cancer). The results demonstrated a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-6-9(7(2)14-12-6)5-10(13)11-8-3-4-8/h8H,3-5H2,1-2H3,(H,11,13) |
InChI Key |
JYRKFDUTKJVXHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2CC2 |
Origin of Product |
United States |
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